13-Dihydroadriamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 13-Dihydroadriamycin is synthesized through the reduction of doxorubicin. The reduction process involves a two-electron, NADPH-dependent reduction of the doxorubicin side-chain carbonyl group to form a secondary alcohol . This reaction typically occurs in the presence of NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the fermentation of Streptomyces peucetius var. caesius to produce doxorubicin, which is then chemically reduced to form this compound .
化学反应分析
Types of Reactions: 13-Dihydroadriamycin undergoes various chemical reactions, including:
Reduction: The primary reaction involved in its synthesis from doxorubicin.
Oxidation: It can undergo oxidation reactions, although these are less common compared to reduction.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Reduction: NADPH and specific enzymes such as aldo-keto reductase or carbonyl reductase.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
科学研究应用
Chemistry: 13-Dihydroadriamycin is used in chemical research to study the reduction mechanisms of anthracycline antibiotics and their metabolites .
Biology: In biological research, it is used to investigate the metabolic pathways of doxorubicin and its metabolites, as well as their interactions with cellular components .
Medicine: this compound is studied for its potential therapeutic applications, particularly in cancer treatment. It is used to understand the pharmacokinetics and pharmacodynamics of doxorubicin and its metabolites .
Industry: In the pharmaceutical industry, this compound is used in the development of new chemotherapeutic agents and formulations .
作用机制
13-Dihydroadriamycin exerts its effects primarily through its interaction with DNA. its DNA binding activity is significantly lower compared to doxorubicin . The compound is predominantly localized within the cytoplasm or lysosomes, unlike doxorubicin, which primarily accumulates in the nucleus . This reduced DNA binding activity and altered localization contribute to its diminished anticancer efficacy .
相似化合物的比较
Doxorubicin: The parent compound from which 13-Dihydroadriamycin is derived.
Daunorubicin: Another anthracycline antibiotic with similar structure and function.
Epirubicin: An epimer of doxorubicin with similar therapeutic applications.
Uniqueness: this compound is unique due to its reduced DNA binding activity and altered cellular localization compared to doxorubicin . This results in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for studying the metabolism and action of anthracycline antibiotics .
属性
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLHIGGRLIJIIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClNO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。